N,N'-Diacetyl-L-cystine bis(methylamide)
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Overview
Description
N,N’-Diacetyl-L-cystine bis(methylamide) is a compound known for its unique chemical structure and properties It is a derivative of N-acetylcysteine, featuring a disulfide bond that links two cysteine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-L-cystine bis(methylamide) typically involves the acetylation of L-cystine followed by the introduction of methylamide groups. The reaction conditions often require the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The disulfide bond formation is achieved through oxidative coupling of the cysteine residues.
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine bis(methylamide) may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetyl-L-cystine bis(methylamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diacetyl-L-cystine bis(methylamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond chemistry.
Biology: Investigated for its role in redox biology and as a potential antioxidant.
Medicine: Explored for its immunomodulatory properties and potential therapeutic applications in conditions such as atherosclerosis and hypersensitivity reactions.
Industry: Utilized in the development of novel materials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of N,N’-Diacetyl-L-cystine bis(methylamide) involves its ability to modulate redox reactions through its disulfide bond. The compound can undergo reversible oxidation and reduction, thereby influencing cellular redox states. Its molecular targets include enzymes and proteins involved in redox signaling pathways, contributing to its immunomodulatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetylcysteine with similar immunomodulatory properties.
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine bis(methylamide) with well-known antioxidant properties.
L-cystine: The oxidized dimer form of cysteine, serving as a building block for the synthesis of N,N’-Diacetyl-L-cystine bis(methylamide).
Uniqueness
N,N’-Diacetyl-L-cystine bis(methylamide) stands out due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compounds. The presence of acetyl and methylamide groups provides additional functional versatility, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13028-62-1 |
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Molecular Formula |
C12H22N4O4S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-3-(methylamino)-3-oxopropyl]disulfanyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H22N4O4S2/c1-7(17)15-9(11(19)13-3)5-21-22-6-10(12(20)14-4)16-8(2)18/h9-10H,5-6H2,1-4H3,(H,13,19)(H,14,20)(H,15,17)(H,16,18)/t9-,10-/m1/s1 |
InChI Key |
GMJXKVUCHONUPV-NXEZZACHSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSSC[C@H](C(=O)NC)NC(=O)C)C(=O)NC |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)NC)NC(=O)C)C(=O)NC |
Origin of Product |
United States |
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